4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves the bromination of 2-methoxy-5-methylthiophene followed by a series of reactions to introduce the carboxamide group. The reaction conditions often include the use of bromine as a brominating agent and various organic solvents to facilitate the reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Thiophene derivatives, including this compound, are studied for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide include other thiophene derivatives such as:
- 2-bromo-5-methylthiophene
- 5-methyl-2-thiophenecarboxamide
- 2-methoxy-5-methylthiophene
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2S2/c1-8-3-4-11(19-8)10(17-2)6-15-13(16)12-5-9(14)7-18-12/h3-5,7,10H,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTMGQLJJLZZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC(=CS2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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